molecular formula C23H39N3O6 B11828647 Gly-PEG3-endo-BCN

Gly-PEG3-endo-BCN

Cat. No.: B11828647
M. Wt: 453.6 g/mol
InChI Key: MZZHRBCWKALCAE-WCRBZPEASA-N
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Description

Gly-PEG3-endo-BCN is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The compound is known for its high efficiency and specificity in bioconjugation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-PEG3-endo-BCN is synthesized through a series of chemical reactions involving the conjugation of glycine, PEG3, and BCN groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Gly-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving this compound are stable triazole linkages, which are formed through the SPAAC reaction with azide-containing molecules .

Mechanism of Action

Gly-PEG3-endo-BCN exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The BCN group reacts with azide-containing molecules to form these linkages, which are highly stable and specific . In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H39N3O6

Molecular Weight

453.6 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28)/t19-,20+,21?

InChI Key

MZZHRBCWKALCAE-WCRBZPEASA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1

Origin of Product

United States

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